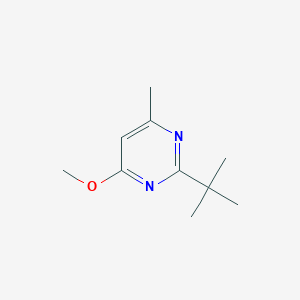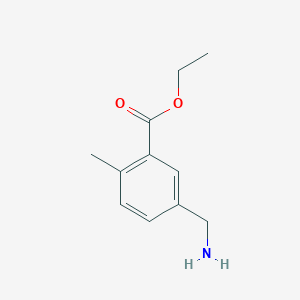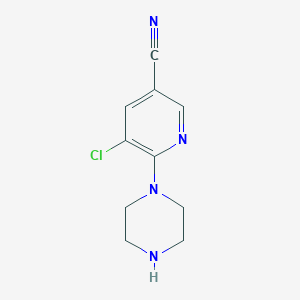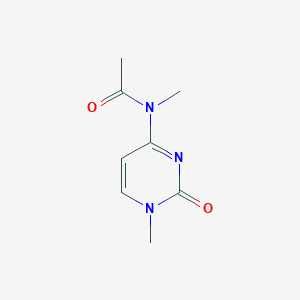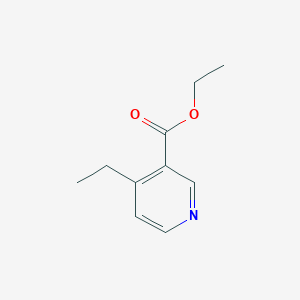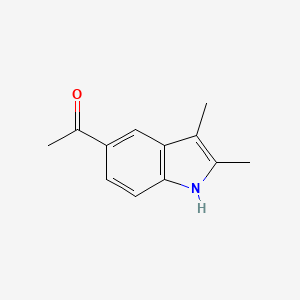
1-(2,3-Dimethyl-1H-indol-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethyl-1H-indol-5-yl)ethanone is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with two methyl groups at positions 2 and 3, and an ethanone group at position 5. It is known for its potential biological activities and applications in various fields of scientific research.
准备方法
The synthesis of 1-(2,3-Dimethyl-1H-indol-5-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with a ketone or aldehyde under acidic conditions, followed by cyclization to form the indole ring. For this specific compound, the starting materials would include 2,3-dimethylphenylhydrazine and an appropriate ketone. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
化学反应分析
1-(2,3-Dimethyl-1H-indol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(2,3-Dimethyl-1H-indol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties. It is used in the study of cell biology and the development of new therapeutic agents.
Medicine: Due to its biological activities, it is investigated for potential use in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The biological effects of 1-(2,3-Dimethyl-1H-indol-5-yl)ethanone are primarily due to its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory and anticancer effects. The exact mechanism of action depends on the specific biological context and the target molecules involved .
相似化合物的比较
1-(2,3-Dimethyl-1H-indol-5-yl)ethanone can be compared with other indole derivatives such as:
1-(1,3-Dimethyl-1H-indol-2-yl)ethanone: Similar structure but with different substitution pattern, leading to different biological activities.
1-(5-Hydroxy-1,2-Dimethyl-1H-indol-3-yl)ethanone: Presence of a hydroxy group at position 5, which can significantly alter its chemical reactivity and biological properties.
1-(2,3-Dimethyl-5-Nitro-1H-indol-1-yl)ethanone: The nitro group at position 5 introduces additional reactivity and potential biological activities .
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
1-(2,3-dimethyl-1H-indol-5-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-7-8(2)13-12-5-4-10(9(3)14)6-11(7)12/h4-6,13H,1-3H3 |
InChI 键 |
IREVZLKPAGSMAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



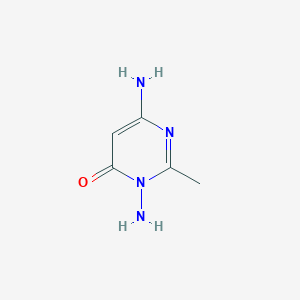

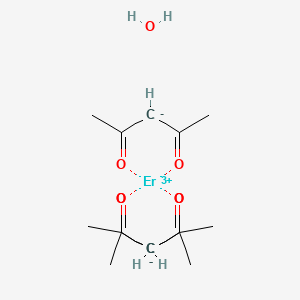
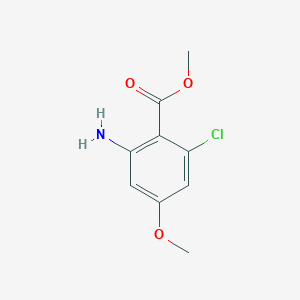


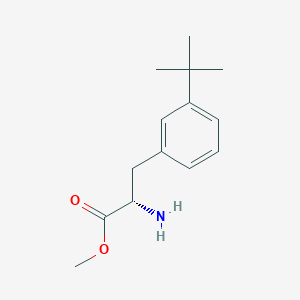
![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)
